molecular formula C21H19N4O B088495 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl CAS No. 13761-37-0

6-(4-Methoxyphenyl)-2,4-diphenylverdazyl

Cat. No.: B088495
CAS No.: 13761-37-0
M. Wt: 343.4 g/mol
InChI Key: JOQFLWQTHYMGMV-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2,4-diphenylverdazyl (MPDPV) is a stable verdazyl radical characterized by a 1,2,4,5-tetrazin-1(2H)-yl core substituted with 4-methoxyphenyl and phenyl groups at the 6-, 2-, and 4-positions, respectively . Verdazyl radicals are notable for their persistent radical character, making them valuable in materials science, catalysis, and spin-labeling studies. The 4-methoxyphenyl substituent introduces electron-donating effects, influencing the compound’s electronic structure and optical properties. MPDPV is commercially available, with four suppliers listed globally, and is synthesized via condensation reactions involving hydrazine derivatives and carbonyl precursors .

Properties

CAS No.

13761-37-0

Molecular Formula

C21H19N4O

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C21H19N4O/c1-26-20-14-12-17(13-15-20)21-22-24(18-8-4-2-5-9-18)16-25(23-21)19-10-6-3-7-11-19/h2-15H,16H2,1H3

InChI Key

JOQFLWQTHYMGMV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN(CN([N]2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(CN([N]2)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

13761-37-0

Synonyms

6-(4-methoxyphenyl)-2,4-diphenylverdazyl
MPDPV

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

MPDPV belongs to a family of verdazyl derivatives where substituents on the tetrazinyl core dictate electronic and steric properties. Key analogues include:

  • 6-(4-Nitrophenyl)-2,4-diphenylverdazyl (NPDPV) : Substitutes the 4-methoxyphenyl group with a 4-nitrophenyl (electron-withdrawing) moiety .
  • 6-(4-Fluorophenyl)-2,4-diphenylverdazyl : Features a 4-fluorophenyl group (moderately electron-withdrawing).
  • 6-(4-Chlorophenyl)-2,4-diphenylverdazyl : Incorporates a chloro group (strongly electron-withdrawing).

Table 1: Substituent Effects on Electronic Properties

Compound Substituent (Position 6) Electronic Nature Key Impact on Properties
MPDPV 4-Methoxyphenyl Electron-donating Red-shifted emission, reduced ICT*
NPDPV 4-Nitrophenyl Electron-withdrawing Enhanced charge transfer, altered λmax
6-(4-Fluorophenyl) 4-Fluorophenyl Weakly withdrawing Moderate emission intensity
6-(4-Chlorophenyl) 4-Chlorophenyl Strongly withdrawing Lower emission wavelength

*ICT: Intramolecular charge transfer. Data from .

Optical Properties

Absorption Spectra
  • MPDPV : Exhibits a broad UV-Vis absorption band at ~320 nm in chloroform, attributed to π→π* transitions. The 4-methoxyphenyl group reduces conjugation efficiency, leading to peak broadening and lower intensity compared to unsubstituted analogues .
  • Chloro/Fluoro Analogues : Substitution with electron-withdrawing groups (e.g., Cl, F) at position 6 decreases absorption intensity and induces hypsochromic shifts (e.g., 6c, 6g in ).
Emission Spectra
  • MPDPV: In DMF, displays a red-shifted emission maximum (~450 nm) due to the methoxy group’s electron-donating effect, which enhances π-electron delocalization. However, emission intensity is reduced compared to analogues with weaker donors (e.g., H, F) .
  • NPDPV : Predicted to exhibit quenched emission due to nitro-induced charge separation, but empirical data are lacking.
  • Mixed Substituents : Compounds like 6h (2-(4-methoxyphenyl) + 6,8-(4-fluorophenyl)) show dual emission bands, with a primary peak at ~460 nm and a weaker red-shifted band (~520 nm), attributed to excited-state interactions .

Table 2: Optical Characteristics in DMF

Compound Absorption λmax (nm) Emission λmax (nm) Emission Intensity
MPDPV 320 450 Moderate
6h (mixed substituents) 315 460, 520 Low (dual bands)
6l (4-methoxyphenyl) 318 455 Low

Data from .

Solvent-Dependent Behavior

MPDPV’s emission in polar solvents (e.g., DMF) is influenced by solvent interactions. The methoxy group engages in dipolar interactions with DMF, stabilizing the excited state and enhancing red shifts. This contrasts with non-polar solvents, where emission maxima are less pronounced .

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